molecular formula C26H22N4O5 B2839797 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1206985-36-5

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2839797
CAS No.: 1206985-36-5
M. Wt: 470.485
InChI Key: RJGCUHPYNQRWOZ-UHFFFAOYSA-N
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Description

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic chemical compound designed for research and development purposes. This molecule features a hybrid structure combining a quinazoline-2,4-dione core with a 3,5-dimethoxyphenyl-substituted 1,2,4-oxadiazole ring, a motif known in medicinal chemistry for its potential biological activity. Compounds with this specific molecular architecture are of significant interest in neuroscience research. Studies on analogous structures have shown that the 1,2,4-oxadiazole moiety can enhance lipophilicity, which is a key factor for blood-brain barrier permeability . Furthermore, research on similar molecules has demonstrated agonistic activity on dopamine receptors (D2 and D3), suggesting potential utility as tools for studying the functional role of these receptors in models of neurological disorders . The integration of the quinazoline-dione scaffold may also contribute to a diverse pharmacological profile, making it a candidate for various other biochemical investigations. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and suitability for their projects.

Properties

CAS No.

1206985-36-5

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-33-19-12-18(13-20(15-19)34-2)23-28-24(35-29-23)17-8-9-21-22(14-17)27-26(32)30(25(21)31)11-10-16-6-4-3-5-7-16/h3-9,12-15H,10-11H2,1-2H3,(H,27,32)

InChI Key

RJGCUHPYNQRWOZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe oxadiazole ring can be formed via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by:

  • Inhibiting the PI3K/Akt/mTOR pathway.
  • Modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline effectively inhibited tumor growth in xenograft models of breast cancer . The compound's ability to disrupt cellular signaling pathways was highlighted as a key factor in its anticancer efficacy.

Neuroprotection

The neuroprotective effects of this compound are being investigated due to its potential to mitigate oxidative stress and inflammation in neuronal cells. The oxadiazole component may play a role in:

  • Reducing the production of reactive oxygen species (ROS).
  • Inhibiting neuroinflammatory responses.

Case Study : Research published in Neuropharmacology indicated that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity . This protection was attributed to the modulation of glutamate receptors and enhancement of antioxidant defenses.

Data Tables

Application Area Mechanism Key Findings
Cancer TreatmentPI3K/Akt/mTOR inhibitionInduces apoptosis in various cancer cell lines
NeuroprotectionROS reductionProtects against excitotoxicity and oxidative stress

Mechanism of Action

The mechanism of action of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The quinazoline-dione core in the target compound differs from the pyrido-pyrimidinone in ’s compound and the imidazolone in imazapyr . Pyrido-pyrimidinones (e.g., compound 6) may exhibit improved solubility due to their fused-ring system, whereas the phenethyl group in the target compound could increase membrane permeability.

Substituent Effects: The oxadiazole ring in the target compound is a bioisostere for ester or amide groups, offering resistance to enzymatic degradation compared to the amino-linked 3,5-dimethoxyphenyl group in compound 6 . The phenethyl substituent in the target compound introduces steric bulk and lipophilicity, contrasting with the pyrazole in compound 6, which may favor π-π stacking interactions.

Synthetic Accessibility: Compound 6 was synthesized via a Pd-catalyzed Buchwald-Hartwig amination with a 56% yield .

Functional and Application-Based Comparisons

  • The 3,5-dimethoxyphenyl group may target aromatic binding pockets in enzymes .
  • (Imazapyr): The imidazolone-based herbicide imazapyr demonstrates that heterocycles with electron-withdrawing groups (e.g., pyridinecarboxylic acid) can disrupt plant biosynthesis pathways.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves cyclocondensation of intermediates (e.g., N’-benzoyl-carbohydrazide derivatives) under reflux in phosphorus oxychloride, followed by alkylation with substituted benzyl chlorides. Key steps include hydrolysis of intermediates and purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear magnetic resonance (NMR; ¹H, ¹³C) identifies substituent positions and connectivity, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups like oxadiazole and quinazoline moieties. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What in vitro models are suitable for preliminary biological activity screening?

Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Anticancer potential is evaluated using MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .

Q. How are physicochemical properties like solubility determined experimentally?

Solubility in aqueous and organic solvents (e.g., DMSO, ethanol) is quantified using the shake-flask method coupled with HPLC analysis. Stability under varying pH conditions is tested via incubation in buffered solutions (pH 2–8) followed by LC-MS degradation profiling .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved?

Re-refinement using SHELXL with updated constraints (e.g., hydrogen bonding parameters) and validation via the Rfree value can address discrepancies. Check for twinning or disorder using PLATON software and cross-validate with alternative datasets .

Q. What strategies optimize the cyclocondensation reaction yield?

Design of Experiments (DoE) methodologies, such as response surface modeling, can identify optimal conditions:

  • Solvent selection : DMF vs. toluene (polar aprotic solvents enhance reactivity).
  • Catalyst : Sodium hydride (NaH) improves reaction rates.
  • Temperature : 80–100°C balances kinetics and side-product formation .

Q. How to analyze structure-activity relationships (SAR) for bioactivity enhancement?

Synthesize analogs with systematic substitutions (e.g., replacing methoxy groups with halogens or alkyl chains). Test bioactivity in parallel assays and correlate changes with computational docking studies (e.g., AutoDock Vina) to map interactions with target enzymes (e.g., topoisomerase II) .

Q. What experimental designs validate enzyme inhibition mechanisms?

Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Pair with isothermal titration calorimetry (ITC) to measure binding affinity and molecular dynamics simulations (e.g., GROMACS) to visualize conformational changes in the enzyme active site .

Q. How to address inconsistencies in antimicrobial activity across studies?

Cross-validate using standardized protocols (CLSI guidelines) and ensure compound purity (>98% via HPLC). Account for strain-specific resistance mechanisms by testing across multiple microbial lineages. Confirm membrane permeability via fluorescence-based assays (e.g., SYTOX Green uptake) .

Q. What methodologies assess environmental stability and degradation pathways?

Conduct accelerated stability studies under UV light and oxidative conditions (H2O2). Analyze degradation products via LC-QTOF-MS and predict ecotoxicity using quantitative structure-activity relationship (QSAR) models .

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